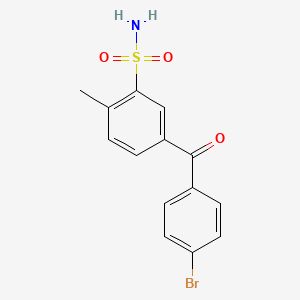![molecular formula C27H14N4O5 B3460176 5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3460176.png)
5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]
Descripción general
Descripción
'5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been extensively studied for their biological and pharmacological properties.
Aplicaciones Científicas De Investigación
'5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its anti-inflammatory and anti-microbial properties.
In materials science, '5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' has been used as a building block for the synthesis of novel organic semiconductors with potential applications in organic electronic devices, such as solar cells and field-effect transistors. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Mecanismo De Acción
The mechanism of action of '5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
'5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' has been shown to have significant effects on various biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as topoisomerase IIα and carbonic anhydrase IX, which are involved in cancer cell proliferation and metastasis. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of '5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]' is its potential anticancer activity against various cancer cell lines. This compound has also shown promising results in other areas, such as materials science and organic electronics. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of '5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]'. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its potential applications in various fields. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential use as a therapeutic agent. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo, which could help to determine its potential use in clinical settings.
Propiedades
IUPAC Name |
5-(1,3-dioxo-2-pyridin-4-ylisoindole-5-carbonyl)-2-pyridin-4-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14N4O5/c32-23(15-1-3-19-21(13-15)26(35)30(24(19)33)17-5-9-28-10-6-17)16-2-4-20-22(14-16)27(36)31(25(20)34)18-7-11-29-12-8-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJFGQAUGWTZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3460093.png)
![1-[4-(4-morpholinylsulfonyl)benzoyl]-1H-benzimidazole](/img/structure/B3460098.png)
![9-methoxy-3-methyl-4-oxo-N-phenyl-4,6,7,12-tetrahydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indole-2-carboxamide](/img/structure/B3460110.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3460118.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile](/img/structure/B3460121.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-nitrophthalate](/img/structure/B3460123.png)

![3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3460140.png)
![4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B3460143.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3460152.png)
![1-[(benzoylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B3460161.png)

![1,2,3,4,7,8,9,10,13,14,15,16-dodecahydrodiindazolo[2',3':3,4;2'',3'':5,6][1,3,5]triazino[1,2-b]indazole](/img/structure/B3460171.png)
![N,N'-bis[4-(acetylamino)phenyl]-2,5-biphenyldicarboxamide](/img/structure/B3460187.png)